molecular formula C12H15N3O2 B13099866 5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole

5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole

Cat. No.: B13099866
M. Wt: 233.27 g/mol
InChI Key: VNQYJLHEHIVLEP-UHFFFAOYSA-N
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Description

5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

The synthesis of 5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole can be achieved through various synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoxazole derivatives .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-methoxy-3-piperazin-1-yl-1,2-benzoxazole

InChI

InChI=1S/C12H15N3O2/c1-16-9-2-3-11-10(8-9)12(14-17-11)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3

InChI Key

VNQYJLHEHIVLEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2N3CCNCC3

Origin of Product

United States

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